Pentaerythritol tetranitrate chemical structure and properties
Pentaerythritol tetranitrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Pentaerythritol (B129877) Tetranitrate (PETN). It also delves into its medical application as a vasodilator, detailing its mechanism of action. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.
Chemical Structure and Identification
Pentaerythritol Tetranitrate (PETN) is a nitrate (B79036) ester of pentaerythritol.[1] Structurally, it is similar to other organic nitrates like nitroglycerin.[1][2] The central carbon atom is bonded to four CH₂ONO₂ groups, giving it a highly symmetric and compact structure.[2]
Table 1: Chemical Identification of PETN
| Identifier | Value |
| IUPAC Name | 2,2-Bis[(nitrooxy)methyl]propane-1,3-diyl dinitrate[1] |
| CAS Number | 78-11-5[1] |
| Chemical Formula | C₅H₈N₄O₁₂[1] |
| Molar Mass | 316.137 g/mol [1] |
| InChI | InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2[1] |
| InChIKey | TZRXHJWUDPFEEY-UHFFFAOYSA-N[1] |
| SMILES | C(C(CO--INVALID-LINK--[O-])(CO--INVALID-LINK--[O-])CO--INVALID-LINK--[O-])O--INVALID-LINK--[O-] |
Physicochemical and Explosive Properties
PETN is a white, crystalline, odorless solid at room temperature.[2] It is practically insoluble in water but soluble in organic solvents like acetone (B3395972) and dimethylformamide.[1][2] Its stability is higher than that of nitroglycerin, making it safer to handle.[2]
Table 2: Physicochemical Properties of PETN
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [1][2] |
| Density | 1.77 g/cm³ at 20 °C | [1] |
| Melting Point | 141.3 °C (pure) | [1] |
| Boiling Point | Explodes at 205-215 °C | [3] |
| Vapor Pressure | 5.45 × 10⁻⁹ mm Hg at 25°C | [3] |
| Water Solubility | 0.01 g/100 mL at 50 °C | [1] |
| Solubility in Acetone | ~15 g/100 g of solution at 20 °C, 55 g/100 g at 60 °C | [1] |
As a powerful explosive, PETN has a high detonation velocity and brisance.[4] It is classified as a secondary explosive, meaning it is less sensitive to initiation by shock or friction compared to primary explosives.[1]
Table 3: Explosive Properties of PETN
| Property | Value | Reference(s) |
| Detonation Velocity | 8350 m/s (at a density of 1.73 g/cm³) | [1] |
| Explosion Energy | 5810 kJ/kg | [1] |
| Volume of Gases Produced | 790 dm³/kg | [1] |
| Explosion Temperature | 4230 °C | [1] |
| Oxygen Balance | -6.31 atom -g/kg | [1] |
| Trauzl Lead Block Test | 523 cm³ | [1] |
| Relative Effectiveness Factor | 1.66 | [1] |
Experimental Protocols
Synthesis of Pentaerythritol Tetranitrate
The primary method for synthesizing PETN is the nitration of pentaerythritol using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[5] The reaction is highly exothermic and requires careful temperature control.
Detailed Protocol for Synthesis:
-
Preparation of Nitrating Mixture: In a beaker placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring.[5] Maintain the temperature below 30°C.
-
Nitration: Gradually add finely powdered pentaerythritol to the cold nitrating mixture while stirring vigorously.[5] The rate of addition should be controlled to keep the temperature below 30°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete nitration.[5]
-
Precipitation: Pour the reaction mixture into a large volume of ice-cold distilled water. A white precipitate of PETN will form.[5]
-
Filtration and Washing: Filter the precipitated PETN using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove residual acids, followed by a wash with a dilute sodium carbonate or bicarbonate solution to neutralize any remaining acid.[2][6]
-
Purification by Recrystallization: Dissolve the crude PETN in a minimum amount of hot acetone (around 50-55°C).[3][7] Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the recrystallized PETN by filtration and wash with a small amount of cold acetone. Dry the purified crystals in a vacuum desiccator at room temperature.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of PETN.
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For example, a mobile phase of 70:30 (v/v) acetonitrile:water can be used.[9]
-
Detection: UV detection at a wavelength of 225 nm or 230 nm is appropriate for PETN.[9][10]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable organic solvent like acetonitrile, filtered, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Challenges: PETN is thermally labile and can degrade in the high temperatures of the GC inlet and column, complicating analysis.[11]
-
Instrumentation: A GC system coupled with a mass spectrometer is used.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed.
-
Injection: To minimize thermal degradation, techniques like cool on-column injection or the use of a programmable temperature vaporizer (PTV) inlet are recommended.
-
Temperature Program: A temperature program with a relatively low initial temperature and a gradual ramp rate can help to minimize decomposition.
-
Detection: Mass spectrometry provides definitive identification of PETN and its degradation products.
Stability and Decomposition
PETN is considered one of the more stable nitrate esters, though it is less stable than common military explosives like RDX.[1] Its decomposition can be initiated by heat, shock, or friction.[12] The primary thermal decomposition mechanism involves the cleavage of the O-NO₂ bond, leading to the formation of nitrogen dioxide (NO₂) and other gaseous products.[13] This decomposition process is autocatalytic, meaning the products of the reaction can accelerate further decomposition.[1]
Factors that can influence the stability of PETN include:
-
Temperature: Higher temperatures increase the rate of decomposition.[14]
-
Impurities: The presence of acidic impurities can catalyze decomposition.[14]
-
Crystal Size and Morphology: Smaller particle sizes and crystal defects can affect stability.[7][14]
-
Radiation: Exposure to neutron or gamma radiation can degrade PETN.[1]
Medical Use as a Vasodilator
Like other organic nitrates, PETN is used medically as a long-acting vasodilator for the treatment of cardiovascular conditions such as angina pectoris.[1][15]
Mechanism of Action
The vasodilatory effect of PETN is mediated through the release of nitric oxide (NO), a potent signaling molecule in the cardiovascular system.[12][16]
The key steps in the vasodilatory signaling pathway are:
-
Bioactivation: PETN is metabolized in vascular smooth muscle cells by enzymes, such as mitochondrial aldehyde dehydrogenase (ALDH2), to release nitric oxide.[12]
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses to and activates the enzyme soluble guanylate cyclase (sGC).[16]
-
Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]
-
Activation of Protein Kinase G (PKG): The elevated levels of cGMP lead to the activation of protein kinase G (PKG).[16]
-
Smooth Muscle Relaxation: PKG activation initiates a cascade of phosphorylation events that ultimately results in the dephosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle.
-
Vasodilation: The relaxation of the smooth muscle in the walls of blood vessels results in vasodilation, an increase in the diameter of the blood vessels. This leads to increased blood flow and reduced blood pressure.
A notable advantage of PETN over some other organic nitrates is its lower propensity to induce nitrate tolerance, a phenomenon where the vasodilatory effects diminish with continuous use.[12][17] This may be related to its ability to induce the expression of the antioxidant enzyme heme oxygenase-1.[17]
Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional scientific or medical advice. The synthesis and handling of PETN are extremely hazardous and should only be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions.
References
- 1. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 2. Pentaerythritol Tetranitrate (PETN): Structure, Uses & Preparation [vedantu.com]
- 3. Table 1, Physicochemical Properties of PETN (CASRN 78-11-5) - Provisional Peer-Reviewed Toxicity Values for Pentaerythritol Tetranitrate (PETN) (CASRN 78-11-5) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solechem.eu [solechem.eu]
- 5. Describe the synthesis procedure for PETN | Filo [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. opastpublishers.com [opastpublishers.com]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatographic determination of pentaerythritol tetranitrate in pharmaceuticals: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar9.com [scholar9.com]
- 12. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]
- 13. Chemical Evaluation and Performance Characterization of Pentaerythritol Tetranitrate (PETN) under Melt Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]
- 16. The Nitric Oxide Donor Pentaerythritol Tetranitrate Reduces Platelet Activation in Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of the long-acting nitro vasodilator pentaerithrityl tetranitrate in patients with chronic stable angina pectoris receiving anti-anginal background therapy with beta-blockers: a 12-week, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
